4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate
Overview
Description
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate is a chemical compound with the molecular formula C14H47N6O12P3 and a molecular weight of 584.477 g/mol . This compound is known for its unique structure, which includes multiple ammonium groups and phosphate groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate typically involves the reaction of 4-azaniumylbutylamine with 3-azaniumylpropylamine in the presence of phosphoric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
4-azaniumylbutylamine+3-azaniumylpropylamine+phosphoric acid→4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reactant concentrations, temperature, and pH to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate groups to phosphite or hypophosphite.
Substitution: The ammonium groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphoric acid derivatives, while reduction can yield phosphite compounds.
Scientific Research Applications
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through ionic interactions and hydrogen bonding, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes, which are influenced by the presence of the compound.
Comparison with Similar Compounds
Similar Compounds
Spermidine: A polyamine with a similar structure but different functional groups.
Putrescine: Another polyamine with fewer ammonium groups.
Cadaverine: A diamine with a simpler structure.
Uniqueness
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate is unique due to its multiple ammonium and phosphate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVSMCFDFGRDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H47N6O12P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068509 | |
Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49721-50-8 | |
Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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